1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine
Description
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine (IUPAC name: 1-(4-fluoro-2-methylphenyl)pyrrolidine) is a nitrogen-containing heterocyclic compound with a pyrrolidine ring substituted by a 4-fluoro-2-methylbenzyl group. Its molecular formula is C₁₁H₁₄FN, and the SMILES string is Cc1cc(F)ccc1N1CCCC1 . This compound is commercially available as a pharmaceutical intermediate, synthesized with high purity (>99%) and characterized via LCMS, GCMS, NMR, and other analytical methods . Its applications span medicinal chemistry, agrochemicals, and fine chemical synthesis, leveraging the electronic and steric effects of the fluorine and methyl substituents on the aromatic ring .
Properties
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-10-8-12(13)5-4-11(10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTNOAWGOOANKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine has several notable applications in scientific research:
Pharmaceutical Development
The compound is being explored for its potential use in developing new pharmaceuticals, particularly targeting neurological and psychiatric disorders. Its structural similarity to known psychoactive substances suggests it may modulate neurotransmitter systems effectively .
Research has indicated that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : In vitro studies have shown that derivatives of pyrrolidine compounds possess notable antibacterial and antifungal properties. The presence of specific substituents can enhance activity against Gram-positive and Gram-negative bacteria.
- Antagonistic Effects : The compound has been evaluated for its antagonistic activity on the relaxin-3/RXFP3 system, which plays a role in appetite regulation and stress responses. Structure-activity relationship studies have shown that modifications to the phenyl ring can significantly affect antagonist potency .
Case Study 1: Antagonism in Neuropharmacology
A study investigated the effects of various RXFP3 antagonists, including this compound, using cAMP assays to quantify activity levels across different concentrations. The results revealed an IC50 value indicating promising potential for further development in metabolic disorder treatments .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of several pyrrolidine derivatives, including this compound. Results indicated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pyrrolidine ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine Derivatives
Substituent Effects on Physicochemical Properties
The biological and chemical properties of pyrrolidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to methoxy or alkyl substituents .
- Heterocyclic Systems: Thienopyranylmethyl substituents () introduce sulfur, altering electronic distribution and solubility compared to purely aromatic systems .
Anti-Tubercular Agents
Pyrrolidine derivatives like 1-(2-chloro-6-fluorobenzyl)pyrrole-3-carboxylate () inhibit ClpP1P2 peptidase in M. tuberculosis, demonstrating the importance of halogenated aromatic substituents for target specificity . In contrast, the target compound’s 4-fluoro-2-methyl group may favor different interactions due to its substitution pattern.
Monoamine Oxidase (MAO) Inhibition
Compounds such as 1-[1-oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]pyrrolidine () exhibit MAO-A inhibitory activity, critical for antidepressant effects. The target compound’s benzyl group lacks the extended conjugated system seen in these analogs, suggesting divergent pharmacological profiles .
Biological Activity
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine features a pyrrolidine ring substituted with a 4-fluoro-2-methylphenyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, receptor binding affinity, and overall pharmacokinetic profile.
Antagonistic Properties
Recent studies have highlighted the compound's role as an antagonist in various biological systems. For instance, it has been evaluated for its antagonistic effects on the relaxin-3/RXFP3 system, which is implicated in appetite regulation and stress responses. The structure-activity relationship studies indicated that modifications to the phenyl ring can significantly affect antagonist potency. For example, replacing the phenyl group with heteroaromatic rings improved activity, demonstrating a clear link between molecular structure and biological function .
Antimicrobial Activity
In vitro tests have shown that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal properties. Specifically, studies involving various pyrrolidine derivatives indicated that substituents on the aromatic rings could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with microbial targets, leading to growth inhibition of harmful bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine is crucial for optimizing its pharmacological properties. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Shortening the linker between phenyl and pyrrolidine | Abolished activity |
| Lengthening the linker | Decreased potency |
| Substituting phenyl with heteroaromatic rings | Increased potency (e.g., 3-pyridyl derivative showed IC50 = 2.12 μM) |
These insights suggest that both the length of the linker and the nature of substituents on the aromatic ring are critical for maintaining biological activity .
Case Study 1: Antagonism in Neuropharmacology
In a study examining the effects of various RXFP3 antagonists, 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine was found to exhibit significant antagonist activity. The study utilized cAMP assays to quantify activity levels across different concentrations, revealing an IC50 value that positioned it as a promising candidate for further development in treating metabolic disorders .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of several pyrrolidine derivatives, including our compound of interest. The results indicated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives. This highlights the potential of 1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine in developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
